4-iodo-5-phenyl-1H-pyrazol-3-amine
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Overview
Description
4-Iodo-5-phenyl-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an iodine atom and a phenyl group in the structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-5-phenyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylhydrazine with 4-iodo-3-oxobutanenitrile under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Iodo-5-phenyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Organolithium reagents, Grignard reagents, and halogenating agents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyrazoles.
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of pyrazole amines.
Scientific Research Applications
4-Iodo-5-phenyl-1H-pyrazol-3-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-iodo-5-phenyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the iodine atom and phenyl group enhances its binding affinity and specificity . The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-phenyl-1H-pyrazole: Similar structure but lacks the iodine atom.
4-Iodo-1-phenyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Contains a methyl group instead of an iodine atom.
Uniqueness
The presence of the iodine atom in 4-iodo-5-phenyl-1H-pyrazol-3-amine makes it unique compared to other similar compounds. This iodine atom can participate in various substitution reactions, making the compound a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H8IN3 |
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Molecular Weight |
285.08 g/mol |
IUPAC Name |
4-iodo-5-phenyl-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H8IN3/c10-7-8(12-13-9(7)11)6-4-2-1-3-5-6/h1-5H,(H3,11,12,13) |
InChI Key |
IFZPZVXQHIQTEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=NN2)N)I |
Origin of Product |
United States |
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